molecular formula C15H20O3 B1325827 3-Methyl-5-oxo-5-(2,4,6-trimethylphenyl)valeric acid CAS No. 854858-95-0

3-Methyl-5-oxo-5-(2,4,6-trimethylphenyl)valeric acid

Cat. No.: B1325827
CAS No.: 854858-95-0
M. Wt: 248.32 g/mol
InChI Key: IJUODTUTUJVAFV-UHFFFAOYSA-N
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Description

3-Methyl-5-oxo-5-(2,4,6-trimethylphenyl)valeric acid, also known by its IUPAC name 5-mesityl-3-methyl-5-oxopentanoic acid, is a compound with the molecular formula C15H20O3 and a molecular weight of 248.32 g/mol . This compound is characterized by the presence of a mesityl group (2,4,6-trimethylphenyl) attached to a valeric acid backbone, which includes a ketone functional group.

Scientific Research Applications

3-Methyl-5-oxo-5-(2,4,6-trimethylphenyl)valeric acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a starting material for the preparation of various derivatives.

    Biology: The compound may be used in studies involving enzyme interactions and metabolic pathways due to its structural similarity to naturally occurring compounds.

    Medicine: Research may explore its potential as a pharmacophore in drug design and development, particularly in the synthesis of novel therapeutic agents.

    Industry: The compound can be utilized in the production of specialty chemicals and materials, including polymers and resins.

Preparation Methods

The synthesis of 3-Methyl-5-oxo-5-(2,4,6-trimethylphenyl)valeric acid can be achieved through various synthetic routes. One common method involves the reaction of mesitylene with an appropriate acylating agent under Friedel-Crafts acylation conditions. The reaction typically requires a Lewis acid catalyst such as aluminum chloride (AlCl3) and proceeds under anhydrous conditions . Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including temperature control, solvent selection, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

3-Methyl-5-oxo-5-(2,4,6-trimethylphenyl)valeric acid undergoes several types of chemical reactions, including:

Mechanism of Action

The mechanism of action of 3-Methyl-5-oxo-5-(2,4,6-trimethylphenyl)valeric acid involves its interaction with specific molecular targets and pathways. The ketone group can participate in nucleophilic addition reactions, while the mesityl group can engage in π-π interactions with aromatic systems. These interactions can influence the compound’s reactivity and binding affinity in various chemical and biological contexts .

Comparison with Similar Compounds

3-Methyl-5-oxo-5-(2,4,6-trimethylphenyl)valeric acid can be compared with similar compounds such as:

These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

3-methyl-5-oxo-5-(2,4,6-trimethylphenyl)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O3/c1-9-5-11(3)15(12(4)6-9)13(16)7-10(2)8-14(17)18/h5-6,10H,7-8H2,1-4H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJUODTUTUJVAFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)C(=O)CC(C)CC(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20645497
Record name 3-Methyl-5-oxo-5-(2,4,6-trimethylphenyl)pentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20645497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

854858-95-0
Record name 3-Methyl-5-oxo-5-(2,4,6-trimethylphenyl)pentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20645497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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